

Molecular weight and formula of tert-butyl N-pent-4-ynylcarbamate

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Compound of Interest

Compound Name: *N-Boc-4-pentyne-1-amine*

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An In-depth Technical Guide to tert-butyl N-pent-4-ynylcarbamate

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, focusing on the chemical properties and applications of tert-butyl N-pent-4-ynylcarbamate. This compound is a valuable bifunctional molecule, incorporating a terminal alkyne for click chemistry applications and a Boc-protected amine, making it a versatile building block in organic synthesis and medicinal chemistry.

Core Chemical Properties

The fundamental properties of tert-butyl N-pent-4-ynylcarbamate are summarized below, providing a clear overview of its key quantitative data.

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₇ NO ₂	[1][2][3][4]
Molecular Weight	183.25 g/mol	[1][2][3][4][5]
IUPAC Name	tert-butyl N-pent-4-ynylcarbamate	[1][2]
CAS Number	151978-50-6	[1][2][3][4]
Synonyms	N-Boc-4-pentyne-1-amine, tert-butyl (4-pentynyl)carbamate	[2][4]

Experimental Protocols

The following sections detail relevant experimental methodologies for the application and analysis of tert-butyl N-pent-4-ynylcarbamate.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne functionality of tert-butyl N-pent-4-ynylcarbamate makes it an ideal substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This reaction is widely used to form stable triazole linkages for conjugating molecules in various applications, including drug discovery and chemical biology.

Materials:

- tert-butyl N-pent-4-ynylcarbamate
- An azide-containing molecule (e.g., a fluorescent probe, biotin tag, or drug scaffold)
- Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
- Sodium ascorbate
- Solvent (e.g., a 1:1 mixture of tert-butanol and water)[6]

Procedure:

- In a clean reaction vial, dissolve tert-butyl N-pent-4-ynylcarbamate (1.0 equivalent) and the desired azide-containing molecule (1.0 equivalent) in the chosen solvent system.[6]
- To this solution, add sodium ascorbate (0.3 equivalents) as a reducing agent.[6]
- Add the copper(II) sulfate pentahydrate catalyst (0.1 equivalents).[6] The sodium ascorbate will reduce the Cu(II) to the active Cu(I) species in situ.
- Stir the reaction mixture vigorously at room temperature.
- Monitor the reaction progress using an appropriate analytical technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting materials are consumed.[6]
- Upon completion, the product can be isolated and purified using standard techniques like extraction and column chromatography.

Protocol 2: Analytical Methods for Purity Assessment

Ensuring the purity of tert-butyl N-pent-4-ynylcarbamate is critical for its successful application in synthesis. Several analytical techniques can be employed for this purpose.[7]

A. High-Performance Liquid Chromatography (HPLC)

This method is robust for quantifying the main component and detecting non-volatile impurities.[7]

- Instrumentation: HPLC system equipped with a UV or Charged Aerosol Detector (CAD).[7]
- Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 μ m).[7]
- Mobile Phase: A gradient of 0.1% trifluoroacetic acid in water (A) and 0.1% trifluoroacetic acid in acetonitrile (B).[7]
- Flow Rate: 1.0 mL/min.[7]

- Detection: UV detection at an appropriate wavelength (e.g., 210 nm) or CAD.

B. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is highly effective for identifying and quantifying volatile impurities, such as residual solvents.^[7]

- Instrumentation: Gas chromatograph coupled to a mass spectrometer.^[7]
- Column: A low-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 μ m film thickness).^[7]
- Carrier Gas: Helium.
- Injection Mode: Split/splitless.
- Temperature Program: An initial temperature of 50°C, ramped to 250°C.
- Detection: Mass spectrometry in full scan or Selected Ion Monitoring (SIM) mode.

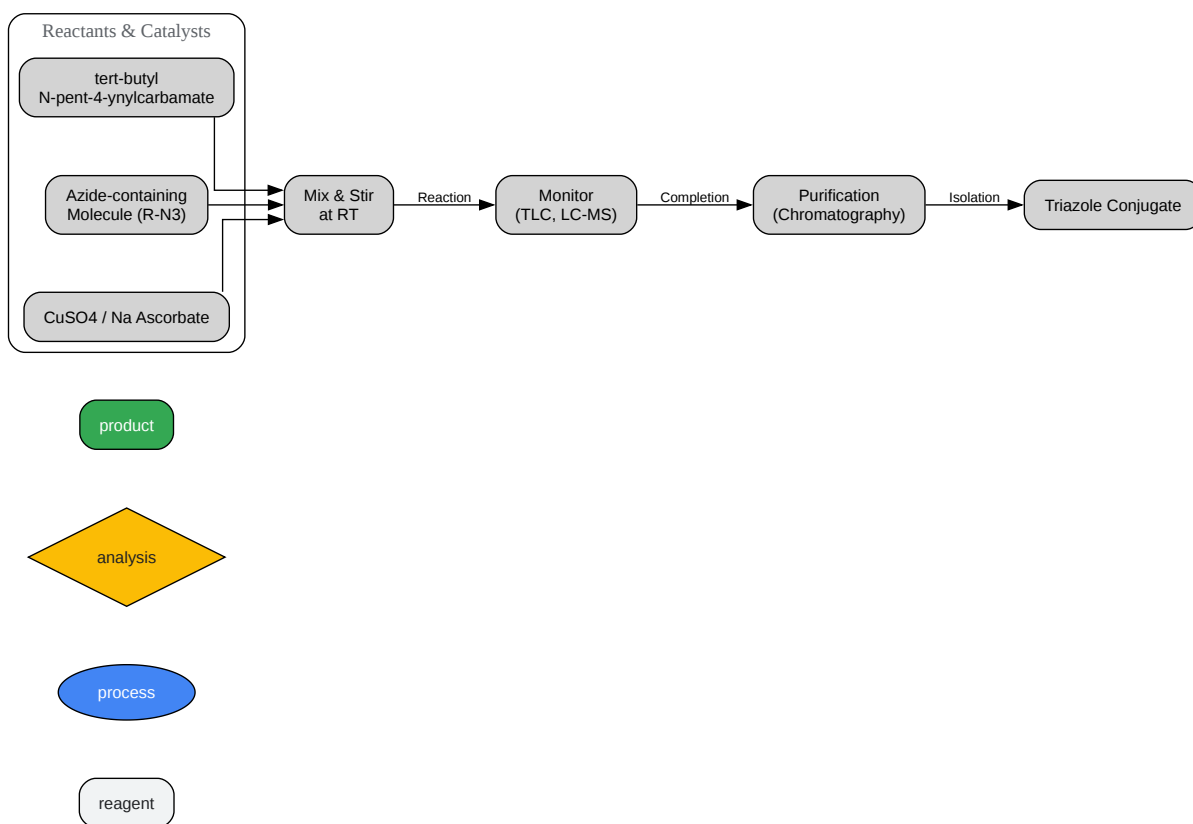
C. Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary method for determining the absolute purity of a sample without requiring a specific reference standard of the analyte.^[7]

- Instrumentation: NMR spectrometer (400 MHz or higher).^[7]
- Internal Standard: A certified reference standard with known purity (e.g., maleic acid or dimethyl sulfone).
- Solvent: A deuterated solvent in which both the analyte and the internal standard are soluble (e.g., DMSO- d_6).
- Parameters: A calibrated 90° pulse and a sufficient relaxation delay (at least 5 times the longest T1) are crucial for accurate quantification.^[7] Purity is calculated by comparing the integral of a specific analyte signal to the integral of a signal from the internal standard.^[7]

Visualized Workflow

The following diagram illustrates the experimental workflow for the CuAAC (Click Chemistry) reaction, a primary application of tert-butyl N-pent-4-ynylcarbamate.



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Caption: Workflow for Azide-Alkyne Cycloaddition.

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